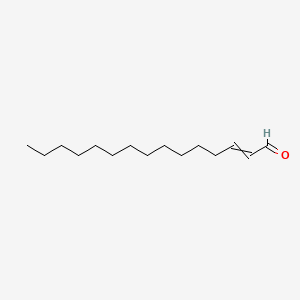
Pentadec-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-2-enal, also known as (E)-2-pentadecenal, is an organic compound with the molecular formula C15H28O. It is an aliphatic aldehyde with a double bond in the second position of the carbon chain. This compound is known for its distinctive odor and is used in various applications, including as a fragrance component and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadec-2-enal can be synthesized through several methods. One common synthetic route involves the oxidation of pentadecen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of tetradecene, followed by oxidation. This method involves the addition of a formyl group to the double bond of tetradecene using a rhodium catalyst, followed by oxidation to form the aldehyde .
Chemical Reactions Analysis
Types of Reactions
Pentadec-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pentadec-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to pentadecen-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Pentadec-2-enoic acid.
Reduction: Pentadecen-2-ol.
Substitution: Various substituted pentadecenal derivatives depending on the nucleophile used.
Scientific Research Applications
Pentadec-2-enal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of pentadec-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reaction is important in biological systems, where it can modify proteins and other biomolecules. Additionally, this compound can undergo oxidation and reduction reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hexadec-2-enal: Similar structure but with one additional carbon atom.
Dodec-2-enal: Similar structure but with three fewer carbon atoms.
Octadec-2-enal: Similar structure but with three additional carbon atoms.
Uniqueness
Pentadec-2-enal is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. Its specific odor profile makes it valuable in the fragrance industry, and its reactivity makes it a useful intermediate in organic synthesis .
Properties
CAS No. |
118624-11-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3 |
InChI Key |
MLTULPRRIKTZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















